molecular formula C7H9F2N3 B12961226 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine

Cat. No.: B12961226
M. Wt: 173.16 g/mol
InChI Key: NDTIDFRYCUDNBH-UHFFFAOYSA-N
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Description

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a pyrazole-based compound characterized by a cyclobutyl ring substituted with two fluorine atoms at the 3,3-positions and an amine group at the 4-position of the pyrazole ring.

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-(3,3-difluorocyclobutyl)pyrazol-4-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)1-6(2-7)12-4-5(10)3-11-12/h3-4,6H,1-2,10H2

InChI Key

NDTIDFRYCUDNBH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)N2C=C(C=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed:

Scientific Research Applications

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Pyrazol-4-amine derivatives exhibit significant diversity in their substituents, which directly influence their physicochemical properties and biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Formula Molecular Weight Key Features
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine 3,3-Difluorocyclobutyl at N1, NH2 at C4 C7H9F2N3 185.16 g/mol* Cyclobutyl ring with geminal difluoro substitution; potential conformational rigidity.
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Cyclopropylamine at C4, pyridinyl at N1, methyl at C3 C12H15N5 229.29 g/mol Aromatic pyridine substituent enhances π-π interactions; cyclopropyl improves metabolic stability.
1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 2,2-Difluoroethyl at N1, NH2 at C4 C5H7F2N3 163.13 g/mol Fluoroalkyl chain increases lipophilicity; potential for improved membrane permeability.
1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Ethyl at N1, trifluoromethyl at C3, NH2 at C4 C6H8F3N3 179.14 g/mol Strong electron-withdrawing CF3 group may enhance binding to hydrophobic pockets.
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 4-Chlorobenzyl at N1, methyl at C3/C5, NH2 at C4 C12H14ClN3 235.71 g/mol Chlorine atom and benzyl group enhance steric bulk and potential halogen bonding.

*Calculated using standard atomic masses.

Key Observations:
  • Fluorine Substitution : The 3,3-difluorocyclobutyl group in the target compound may confer rigidity and metabolic stability compared to flexible chains like 2,2-difluoroethyl or trifluoromethyl .
  • Aromatic vs. Aliphatic Substituents : Pyridine (in ) or benzyl (in ) groups enhance aromatic interactions, while aliphatic groups (e.g., cyclopropyl in ) optimize steric and electronic profiles.

Physicochemical and Spectral Properties

  • Solubility : Pyrazol-4-amine derivatives with lipophilic substituents (e.g., trifluoromethyl ) exhibit lower aqueous solubility.
  • Spectroscopy :
    • 1H NMR : Pyrazole protons typically resonate between δ 6.5–8.5 ppm, with fluorine substituents causing deshielding (e.g., δ 8.87 ppm for pyridine-coupled protons in ).
    • HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., m/z 215 [M+H]+ in ).

Biological Activity

1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group attached to a pyrazole moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.

  • Molecular Formula : C8H11F2N3
  • Molecular Weight : Approximately 201.22 g/mol
  • Structural Features : The difluorocyclobutyl group enhances the compound's stability and reactivity, making it an interesting candidate for various biological interactions.

Research indicates that 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. Studies are ongoing to elucidate the precise mechanisms involved.

Interaction Studies

Interaction studies have focused on the binding affinity of the compound towards different biological targets. Key findings include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in disease modulation.
  • Receptor Binding : Preliminary studies suggest that it may bind effectively to specific receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

The following table compares 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine with structurally similar compounds:

Compound NameMolecular WeightUnique Features
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine201.22 g/molContains a difluorocyclobutyl group affecting reactivity
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine187.19 g/molDifferent position of amine group on pyrazole ring
4-Bromo-1-(3,3-difluorocyclobutyl)methyl-pyrazol-3-amine239.08 g/molContains a bromine atom instead of a methyl group

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neurodegenerative Disease Models : Research has indicated that derivatives of pyrazole compounds can inhibit pathways associated with neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's and ALS .
  • Cancer Cell Lines : In vitro studies have shown that 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
  • Inflammation Models : The compound has been evaluated for anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in cellular assays .

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